molecular formula C10H14N4O2 B5198967 N',N'''-1,2-phenylenebis(N-methylurea)

N',N'''-1,2-phenylenebis(N-methylurea)

Cat. No.: B5198967
M. Wt: 222.24 g/mol
InChI Key: INCYWRMYZYGPFA-UHFFFAOYSA-N
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Description

N',N'''-1,2-Phenylenebis(N-methylurea) is a bis-urea derivative characterized by a 1,2-phenylene core bridging two N-methylurea moieties. Its structure confers rigidity and hydrogen-bonding capacity, making it relevant in supramolecular chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-methyl-3-[2-(methylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-11-9(15)13-7-5-3-4-6-8(7)14-10(16)12-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCYWRMYZYGPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Reference ID
N',N'''-1,2-Phenylenebis(N-methylurea) 1,2-Phenylene N-Methylurea Urea C10H12N4O2 -
N,N'-Methylenebis(urea) Methylene Urea Urea C3H8N4O2
2,2′-[1,2-Phenylenebis(methylene)]bis(malonamide) 1,2-Phenylene + methylene Tetrabutylmalonamide Amide C28H48N4O4
N,N'-双(水杨醛缩)-1,2-苯二胺 1,2-Phenylene Salicylaldehyde-imine Imine C20H16N2O2
N,N'-1,2-Phenylenebis[3-oxo]butanamide 1,2-Phenylene 3-Oxobutanamide Amide C14H16N2O4

Key Structural Insights :

  • Rigidity vs. Flexibility : The 1,2-phenylene core in the target compound enhances rigidity compared to the methylene bridge in N,N'-Methylenebis(urea) .
  • Hydrogen Bonding : Urea groups (NH) in the target compound enable stronger hydrogen bonding than amide or imine derivatives, influencing solubility and crystallinity .

Physicochemical Properties

  • Melting Points : Bis-ureas generally exhibit higher melting points than amides due to stronger hydrogen bonding. For example, N,N'-Methylenebis(urea) is a crystalline solid, while bis-malonamides () may have lower melting points due to bulky substituents .
  • Solubility : The target compound’s methyl groups may enhance organic solubility compared to polar, unsubstituted ureas like N,N'-Methylenebis(urea) .

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